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Compound of Interest

Compound Name: 1,4,7-Trimethyl-1,4,7-triazonane

Cat. No.: B1214756

The synthesis of the parent macrocycle, TACN, is a crucial first step. The improved Richman-
Atkins approach enhances traditional methods by conducting the initial sulfonamidation in an
agueous medium, streamlining the process. The overall synthesis can be broken down into
three key stages: preparation of N,N',N"-tritosyldiethylenetriamine, cyclization to form the
protected macrocycle, and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of N,N',N"-tris(p-toluenesulfonyl)diethylenetriamine (Ts3-DET)

¢ In a suitable reaction vessel, a solution of potassium carbonate in water is prepared.
e Diethylenetriamine (DET) is added to the stirred solution.

e Solid p-toluenesulfonyl chloride (TsCl) is added, and the mixture is heated.

 After the reaction period, the mixture is cooled, and the solid product is collected by filtration,
washed with water, and dried.

Step 2: Synthesis of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (TssTACN)
e The prepared Ts3-DET is suspended in a suitable aprotic solvent (e.g., xylene or toluene).

e An aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.qg.,
tetrabutylammonium hydroxide) are added.
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e The cyclizing agent, such as ethylene dibromide or ethylene glycol ditosylate, is introduced.
e The biphasic mixture is heated with vigorous stirring.

o Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration,
washed, and dried.

Step 3: Deprotection of TssTACN to form 1,4,7-Triazacyclononane (TACN)
e The purified TssTACN is treated with concentrated sulfuric acid.
e The mixture is heated to facilitate the removal of the tosyl protecting groups.

e This step yields the tri-sulfate salt of TACN in solution, which is typically used directly in the
subsequent methylation step without isolation.

Quantitative Data for TACN Synthesis
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1 etriamine 1 1.16 mol 90 1 89
COs
(DET)
p-
Toluenes
3.1 3.6 mol
ulfonyl
chloride
Toluene/
2 Ts3-DET 1 0.38 mol 90 18 75
Water
Ethylene
_ , 1.75 0.665
Dibromid o
(initial) mol
e
Sodium
) 0.836
Hydroxid 2.2
mol
e
Conc. Not
3 TssTACN 1 85 mmol 140 5-6
H2S04 Isolated

Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane

(MesTACN) via Eschweller-Clarke Reaction

The final step in the synthesis is the exhaustive methylation of the secondary amine groups of

the TACN macrocycle. The Eschweiler-Clarke reaction provides a high-yielding and

straightforward method for this transformation, utilizing formic acid and formaldehyde as the

methylating agents.[1][2] This reaction proceeds via reductive amination and has the

advantage of preventing the formation of quaternary ammonium salts.[2]

Experimental Protocol
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e The acidic solution containing the TACN tri-sulfate salt from the deprotection step is carefully
neutralized with a strong base (e.g., NaOH) at a low temperature (0 °C) to a pH of 7.

 To this neutralized mixture, an aqueous solution of formaldehyde (37%) and formic acid
(88%) are added sequentially while maintaining a low temperature.[3]

e The reaction mixture is then heated to promote the methylation reaction, which is
accompanied by the evolution of carbon dioxide.[3]

 After the reaction is complete, the mixture is cooled and made strongly basic (pH 14) with
the addition of a sodium hydroxide solution.

e The product, 1,4,7-trimethyl-1,4,7-triazonane, is then extracted from the aqueous slurry
using an organic solvent (e.g., hexane).

e The combined organic extracts are dried over an anhydrous drying agent (e.g., Na2S0Oa),
filtered, and the solvent is removed under reduced pressure to yield the final product as a
light-yellow liquid.[4]

Quantitative Data for MesTACN Synthesis

Quantity
Molar Ratio  (for 85 Temperatur . .
Reagent Time (h) Yield (%)
(to TACN) mmol e (°C)
TACN)
TACN-3H2S0
85 mmol - - 88
4
Formaldehyd
~10 112.5 mL 0, then 90 14
e (37%)
Formic Acid
~20 112.5 mL 0, then 90
(88%)
Sodium 245 g (for
Hydroxide - final 0
(50%) basification)
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Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages of the synthesis of 1,4,7-trimethyl-1,4,7-
triazonane.
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Step 1: Synthesis of Ts3-DET

[Diethylenetriamine (DET)) [p-TquenesulfonyI Chloride (TSC|))

K2CO3, H20, 90°C

[N,N',N"-tris(p-toluenesuIfonyl)diethylenetriamine (TsS-DET)]

Step 2: Cyclization to Ts3TACN

[Ethylene Dibromide) Ts3-DET

NaOH, Toluene/H20, PTC, 90°C

(1,4,7-tris(p-to|uenesuIfonyl)-l,4,7-triazacyc|ononane (TsSTACN))

Step 3: Deprotection to TACN

Conc H2S04 Ts3TACN
1401C

1 4,7-Triazacyclononane Trisulfate Salt (TACN- 3HZSO4)

Step 4: Methylation to Me3TACN

Formaldehyde TACN-3H2S04

1) NaQH (to pH 7)
2) HCHOJHCOOH, 90°C
3) NaQH (to pH 14)

[1,4,7-Trimethyl-1,4,7-triazonane (Me3TACN))
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Start: Diethylenetriamine

Sulfonamidation with TsCl in agueous K2CO3

Filter and dry Ts3-DET

Cyclization with Ethylene Dibromide in Toluene/H20 with NaOH and PTC

Filter and dry TS3TACN

Deprotection with concentrated H2SO4

Neutralize with NaOH to pH 7

Eschweiler-Clarke Methylation with Formaldehyde and Formic Acid

Basify to pH 14 with NaOH

Extract with Hexane

Dry organic phase over Na2SO4

Evaporate solvent

Final Product: 1,4,7-Trimethyl-1,4,7-triazonane

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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